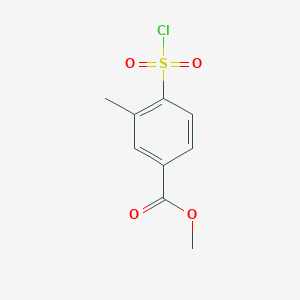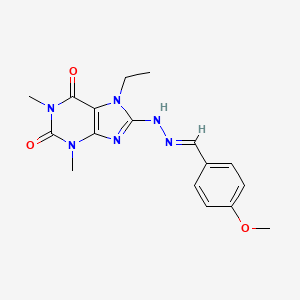
2-(2-chloro-6-fluorophenyl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-6-fluorophenyl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H25ClFNO2 and its molecular weight is 365.87. The purity is usually 95%.
BenchChem offers high-quality 2-(2-chloro-6-fluorophenyl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chloro-6-fluorophenyl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Comparative Metabolism in Human and Rat Liver Microsomes
A study conducted by Coleman et al. (2000) on the comparative metabolism of chloroacetamide herbicides and their selected metabolites in human and rat liver microsomes elucidates the metabolic pathways and differences between species. This research provides valuable insights into the enzymatic processes involved in the metabolism of chloroacetamide herbicides, highlighting the roles of cytochrome P450 isoforms CYP3A4 and CYP2B6 in the human liver's ability to metabolize these compounds. Such findings are crucial for understanding the potential human health implications of exposure to chloroacetamide herbicides and designing safer agrochemicals (Coleman et al., 2000).
Radiosynthesis for Metabolism and Mode of Action Studies
Latli and Casida (1995) explored the radiosynthesis of a chloroacetanilide herbicide ([phenyl-4-3H] acetochlor) and a dichloroacetamide safener for herbicides ([2, 2-dimethyl-3H]R-29148), required at high specific activity for studies on their metabolism and mode of action. Such research aids in the deeper understanding of how these compounds interact with biological systems at the molecular level, enabling the development of more effective and environmentally safe herbicides (Latli & Casida, 1995).
Soil Reception and Activity Influenced by Agricultural Practices
Research by Banks and Robinson (1986) on the soil reception and activity of acetochlor, alachlor, and metolachlor as affected by wheat straw and irrigation provides essential data on how agricultural practices influence the effectiveness and environmental fate of these herbicides. Understanding the interaction between herbicides and agricultural residues is vital for developing sustainable farming practices and mitigating the potential environmental impacts of herbicide use (Banks & Robinson, 1986).
Antibody Production and Specific Detection Techniques
Yakovleva et al. (2002) developed specific polyclonal antibodies towards acetochlor and established a polarization fluoroimmunoassay (PFIA) for detecting acetochlor in water samples. This advancement in specific detection techniques for chloroacetanilide herbicides like acetochlor contributes significantly to environmental monitoring and safety assessments, ensuring water quality and public health are maintained (Yakovleva et al., 2002).
Propriétés
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(2-methoxy-2-adamantyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClFNO2/c1-25-20(14-6-12-5-13(8-14)9-15(20)7-12)11-23-19(24)10-16-17(21)3-2-4-18(16)22/h2-4,12-15H,5-11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQKMOZSCIONQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)CC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(3,3-Diphenylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2961416.png)

![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2961418.png)


![4-[4-(4-Fluorophenyl)piperazino]-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2961423.png)



![1-((4-isopropylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B2961433.png)
![{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride](/img/structure/B2961434.png)
